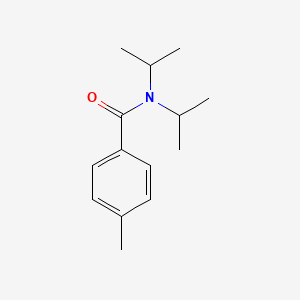

N,N-Diisopropyl-p-toluamide

Description

Historical Context and Development of N,N-Dialkyltoluamide Compounds for Arthropod Control

The quest for effective protection against biting arthropods has a long history, with early methods relying on natural substances like smoke, plant oils, and tars. ou.edu The industrial era ushered in the development of synthetic repellents. A significant milestone in this field was the development of N,N-diethyl-m-toluamide (DEET) for the U.S. Army in 1946, following the screening of approximately 20,000 substances. ou.edunih.govepa.gov DEET was registered for commercial use in 1957 and has since become a widely used insect repellent due to its broad-spectrum efficacy. nih.govresearchgate.net

The development of DEET spurred further research into related N,N-dialkyltoluamide structures, including N,N-Diisopropyl-p-toluamide, in an effort to identify compounds with comparable or improved properties. The primary goal has been to find repellents that are effective, long-lasting, and possess favorable characteristics for consumer use. ou.edu The synthesis of various N,N-dialkyltoluamides has been explored through different chemical pathways, often involving the reaction of a toluic acid derivative with a specific dialkylamine. elixirpublishers.comresearchgate.netgoogle.com

The table below provides a timeline of key developments in insect repellent history, placing the emergence of N,N-dialkyltoluamides in a broader context.

| Year | Development | Significance |

| Ancient Times | Use of natural materials like smoke, plant oils, and tars. ou.edu | First documented attempts at repelling insects. |

| 1937 | Patenting of Indalone®. ou.edu | An early synthetic insect repellent. |

| 1946 | Development of DEET (N,N-Diethyl-m-toluamide) by the U.S. Army. ou.edunih.govepa.gov | A highly effective and long-lasting repellent that became the "gold standard." researchgate.net |

| 1957 | Commercial registration of DEET in the United States. nih.gov | Widespread availability to the public. |

| 1970s | Development of IR3535 (Merck 3535). nih.gov | A modern alternative to DEET. |

| Late 20th Century | Development of Picaridin (KBR 3023) by Bayer. nih.gov | Another major synthetic repellent with a favorable profile. |

Evolution of Scientific Understanding Regarding Repellency Mechanisms

The precise mechanisms by which N,N-dialkyltoluamides, including this compound, repel arthropods have been a subject of ongoing scientific investigation and debate. researchgate.netdtic.mil Early theories suggested that these compounds might work by masking the attractant odors that draw insects to a host. dtic.mil

Modern research has delved into the molecular interactions between repellents and the insect's olfactory system. The primary olfactory organs in insects, the antennae and maxillary palps, are covered in sensory hairs called sensilla. nih.gov These sensilla house olfactory receptor neurons (ORNs) that express specific odorant receptors (ORs). nih.govfrontiersin.org

Several theories on the mode of action of repellents like DEET have emerged:

Inhibition of Odorant-Dependent Activity: Some studies have shown that DEET can inhibit the response of specific ORs to attractant molecules. plos.org

Direct Activation of Repellent-Sensing Neurons: Other research indicates that DEET can directly activate certain ORNs, triggering an innate aversion response in the insect. nih.gov There is evidence that an odorant receptor co-receptor, Orco, is essential for DEET reception. nih.gov

The following table summarizes the key components of the insect olfactory system involved in repellent detection.

| Component | Function |

| Antennae & Maxillary Palps | Principal olfactory organs. nih.gov |

| Sensilla | Hair-like projections on olfactory organs housing neurons. nih.gov |

| Olfactory Receptor Neurons (ORNs) | Nerve cells that detect volatile chemicals. nih.gov |

| Odorant Receptors (ORs) | Proteins on the membrane of ORNs that bind to odorant molecules. nih.govfrontiersin.org |

| Ionotropic Receptors (IRs) | Another family of receptor proteins involved in olfaction. nih.gov |

| Gustatory Receptors (GRs) | Some members of this family are involved in detecting airborne compounds like carbon dioxide. nih.gov |

Contemporary Academic Relevance and Research Imperatives in Repellent Science

Current research in repellent science continues to be a high priority, driven by the need for new and improved methods to control arthropod vectors of disease. nih.govresearchgate.net While DEET remains highly effective, the search for alternatives is motivated by a desire for compounds with different physical properties, longer duration of action, and varied spectrums of activity against different insect species. ou.eduucr.edu

Key research imperatives in the field include:

Discovery of Novel Repellent Molecules: Scientists are exploring natural sources, such as plant essential oils, and employing techniques like machine learning to screen vast chemical libraries for new repellent compounds. ucr.edunih.gov

Understanding Molecular Targets: A deeper understanding of the specific olfactory receptors that interact with repellents is crucial for the rational design of new active ingredients. frontiersin.orgnih.govrockefeller.edu Identifying the genetic basis for repellent production in humans who are naturally less attractive to mosquitoes is another promising area of research. ukri.org

Development of Advanced Formulations: Research is focused on creating formulations that enhance the effectiveness and duration of repellents. This includes the development of slow-release technologies, such as microencapsulation, to prolong the protective window. nih.govjwent.netmdpi.com

Addressing Repellent Resistance: As with insecticides, the potential for insects to develop resistance to repellents is a concern, necessitating the development of compounds with novel modes of action. ucr.edu

The table below outlines some of the modern approaches being used in repellent research.

| Research Approach | Description | Goal |

| High-Throughput Screening | Automated testing of large numbers of chemical compounds for repellent activity. | Rapidly identify new lead compounds. |

| Machine Learning & Cheminformatics | Using computational models to predict the repellency of molecules based on their chemical structure. ucr.edu | Accelerate the discovery of novel and more effective repellents. ucr.edu |

| Molecular Modeling | Designing new repellent molecules based on the structure of known repellents and their receptor targets. nih.gov | Create optimized repellents with desired properties. |

| Natural Product Chemistry | Isolating and identifying repellent compounds from plants and other natural sources. nih.govjwent.net | Discover new, potentially safer and more sustainable repellents. |

| Genetic and Genomic Studies | Investigating the genes and proteins involved in the insect's perception of repellents. ukri.org | Elucidate the fundamental mechanisms of repellency for targeted drug design. |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNBKJQKYNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219454 | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-52-6 | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006937526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Neurobiological Mechanisms of Action for N,n Dialkyltoluamides

Olfactory System Interactions and Sensory Interference Hypotheses

N,N-dialkyltoluamides interact with the insect olfactory system in a complex manner, leading to several hypotheses about their mode of action. These interactions disrupt the normal process of host detection, which relies on the perception of chemical cues known as kairomones.

The insect olfactory system is characterized by odorant receptors (ORs), which are responsible for detecting a vast array of volatile chemical cues. These ORs form a heteromeric complex with a highly conserved co-receptor known as the odorant receptor co-receptor (Orco). nih.govresearchgate.net This OR-Orco complex functions as an odor-gated ion channel. nih.gov

Research has demonstrated that the function of this co-receptor is essential for the repellent effect of compounds like DEET. nih.govrockefeller.edu Studies on fruit flies (Drosophila melanogaster) and mosquitoes have shown that insects with mutated or absent Orco co-receptors lose their aversion to DEET, indicating that Orco is a critical molecular target. nih.govrockefeller.edu Rather than acting as a simple antagonist that blocks the receptor, N,N-dialkyltoluamides are considered modulators of the OR-Orco complex. nih.gov They can inhibit the receptor's response to an attractant odor, effectively rendering the insect "blind" to the chemical cue. nih.govrockefeller.edu The repellent action is therefore dependent on the specific combination of the variable OR and the obligatory Orco co-receptor. nih.govnih.gov

Insects, particularly mosquitoes, rely on specific chemical cues, or kairomones, to locate their hosts. Among the most important of these for blood-feeding insects are carbon dioxide (CO2) from breath and lactic acid from skin. rockefeller.edutandfonline.comnih.gov N,N-dialkyltoluamides have been shown to interfere with the detection of these crucial host attractants.

Electrophysiological studies have demonstrated that DEET can reduce the sensitivity of olfactory receptor neurons (ORNs) to lactic acid. tandfonline.comnih.govscienceintheclassroom.org It achieves this by decreasing the firing rate of neurons that are normally excited by lactic acid and enhancing the inhibition of neurons that are suppressed by it. tandfonline.comnih.govscienceintheclassroom.org This effectively masks the host's chemical signature, making it more difficult for the insect to locate its target. rockefeller.edu While DEET significantly inhibits the response to lactic acid and other compounds found in sweat, its effect on the CO2 receptor is minimal, as this receptor often functions independently of the Orco co-receptor. rockefeller.edu

Two primary paradigms have been proposed to explain how repellents like N,N-dialkyltoluamides work at a distance: the "smell and avoid" hypothesis and the "confusant" hypothesis. tandfonline.comresearchgate.net

"Smell and Avoid": This model suggests that the repellent itself has an odor that is inherently aversive to the insect. The insect detects the chemical, perceives it as a threat or an unpleasant stimulus, and actively moves away from it. tandfonline.comresearchgate.net

"Confusant": This paradigm posits that the repellent does not have a strong repellent odor on its own but instead works by scrambling the insect's perception of other odors. nih.govtandfonline.com By modulating the activity of various odorant receptors, the repellent interferes with the normal pattern of neuronal activation that encodes for an attractive host. nih.govresearchgate.net This "confusion" prevents the insect from mounting a directed, host-seeking behavior.

Current evidence lends more support to the confusant and masking models. nih.govnih.gov DEET, for instance, is a weak activator of ORNs on its own but is highly effective at modulating the response of these neurons to host odors like lactic acid. nih.govtandfonline.com This suggests its primary role is to disrupt the interpretation of the olfactory landscape rather than to act as a simple aversive smell.

Electrophysiological techniques, such as single-sensillum recordings, have been instrumental in deciphering the neural basis of repellency. These studies record the action potentials (spikes) generated by olfactory receptor neurons (ORNs) in response to chemical stimuli.

Recordings from insect antennae have shown that N,N-dialkyltoluamides elicit complex and varied responses from different ORNs. For example, in Aedes aegypti mosquitoes, DEET was found to increase the firing rate of ORNs in certain types of sensilla while inhibiting the spontaneous activity of neurons in others. tandfonline.comscienceintheclassroom.org This differential effect across the olfactory neuron population supports the "confusant" hypothesis, as it indicates a scrambling of the odor code rather than a uniform inhibitory or excitatory signal. tandfonline.com Furthermore, studies have shown that DEET can inhibit the odor-evoked electrical currents mediated by the OR-Orco receptor complex, providing a direct link between receptor modulation and changes in neuronal firing. nih.gov The response of these neurons is often dose-dependent, with low concentrations sometimes causing inhibition and higher concentrations causing excitation. tandfonline.comscienceintheclassroom.org

Table 1: Electrophysiological Responses of Olfactory Neurons to N,N-Dialkyltoluamides

| Neuron/Sensillum Type | Observed Response to DEET | Implication | Source |

|---|---|---|---|

| Lactic Acid-Excited Neurons | Decreased firing rate | Inhibition of host cue detection | tandfonline.comnih.govscienceintheclassroom.org |

| Lactic Acid-Inhibited Neurons | Increased inhibition | Enhancement of masking effect | tandfonline.comnih.govscienceintheclassroom.org |

| Trichoid Short & Long A2 Sensilla (Aedes aegypti) | Increased firing rate | Supports "Confusant" paradigm | tandfonline.comscienceintheclassroom.org |

| Medium-Length Sensilla (Aedes aegypti) | Inhibited spontaneous activity | Supports "Confusant" paradigm | tandfonline.comscienceintheclassroom.org |

Contact Chemosensory and Gustatory Pathways

In addition to their action on the olfactory system, N,N-dialkyltoluamides are potent repellents upon direct contact. This effect is mediated by the insect's gustatory (taste) system, which detects chemicals that are non-volatile or present on a surface.

Just as humans perceive many toxic substances as bitter, insects possess a dedicated set of gustatory receptors (GRs) and gustatory receptor neurons (GRNs) to detect aversive compounds. nih.govmiddlebury.eduucsb.edu Research in Drosophila has shown that DEET directly activates these bitter-sensing GRNs. middlebury.eduucsb.edu

The avoidance of DEET upon contact requires the function of multiple bitter taste receptors, including Gr32a, Gr33a, and Gr66a. middlebury.eduucsb.edu When these receptors are mutated, the fly's aversion to feeding on DEET-laced substances is significantly reduced. middlebury.eduucsb.edu Electrophysiological recordings from taste sensilla on the insect's mouthparts (labellum) and legs confirm that DEET elicits strong action potential firing in GRNs that are also activated by other classic bitter compounds like quinine. researchgate.net This indicates that N,N-dialkyltoluamides act as potent anti-feedants by directly stimulating the bitter taste pathway, providing a second layer of defense that prevents ingestion even if the insect lands on a treated surface. tandfonline.com This contact repellency is mechanistically distinct from the olfactory effects, as insects lacking the Orco co-receptor are still repelled by touching DEET. researchgate.net

Table 2: Gustatory Receptors Implicated in DEET Detection

| Receptor | Organism | Function | Source |

|---|---|---|---|

| Gr32a | Drosophila melanogaster | Required for DEET-induced feeding avoidance | middlebury.eduucsb.edu |

| Gr33a | Drosophila melanogaster | Required for DEET-induced feeding avoidance | middlebury.eduucsb.edu |

| Gr66a | Drosophila melanogaster | Required for DEET-induced feeding avoidance | tandfonline.commiddlebury.edu |

| Gr89a | Drosophila melanogaster | Modulates DEET avoidance in oviposition and feeding | nih.gov |

| Bitter-sensing GRN | Aedes aegypti | Directly activated by DEET and other repellents | researchgate.net |

Tarsal Segment Involvement in Contact Repellency

The repellent action of N,N-Dialkyltoluamides is not limited to their scent alone but also involves a potent contact-based repellency. Research has revealed that the legs of insects, specifically the tarsal segments, are crucial for detecting these compounds upon physical contact. nih.govbiorxiv.org

Studies on Aedes aegypti mosquitoes have demonstrated that they are rapidly repelled after touching a surface treated with DEET. nih.govnih.gov This contact chemorepellency is mediated exclusively by the tarsal segments of the legs, rather than the proboscis, which is the mouthpart used for feeding. nih.govnih.gov When the tarsi of mosquitoes were experimentally occluded, the insects were no longer repelled by contact with a DEET-treated surface and would proceed to bite. researchgate.net This indicates that the sensory neurons responsible for detecting the repellent and triggering an avoidance response are located in the tarsi. researchgate.net

This mode of action is distinct from the way mosquitoes perceive bitter substances, which are primarily detected by the proboscis and act as feeding deterrents upon ingestion. nih.gov While DEET also deters feeding, its ability to repel on contact is a separate mechanism mediated by the legs, highlighting a multi-modal system of defense for these compounds. nih.govbiorxiv.org Any of the three pairs of mosquito legs appear capable of sensing the repellent, ensuring a robust escape response. biorxiv.org

Table 1: Tarsal Segment Function in Contact Repellency

| Experimental Observation | Implication | Source Citation |

|---|---|---|

| Mosquitoes are repelled after their legs touch a DEET-treated surface. | Establishes the existence of a contact-based repellency mechanism. | nih.govnih.gov |

| Occluding the tarsal segments eliminates contact repellency. | Confirms that the tarsi are the necessary appendages for sensing the repellent on contact. | researchgate.net |

Feeding Deterrent Properties

In addition to acting as a contact repellent, N,N-Dialkyltoluamides also function as effective feeding deterrents. This means that even if an insect is not immediately repelled by the scent or initial touch, it will be discouraged from feeding upon attempting to ingest a substance containing the compound. nih.gov

This anti-feedant property has been observed in various insects, including Drosophila melanogaster (fruit flies) and Aedes aegypti mosquitoes. nih.govnih.gov The mechanism for this feeding deterrence is linked to the gustatory (taste) system. Specifically, bitter-sensing taste neurons located in the insect's proboscis are activated upon ingestion of DEET. nih.gov This activation leads to an aversive response, causing the insect to cease feeding. nih.gov

It is important to note the distinction between this mode of action and the tarsal-mediated contact repellency. While both result in the insect avoiding a meal, the feeding deterrence is a response to the "taste" of the compound, whereas contact repellency is a response to its "touch" by the legs. biorxiv.orgnih.gov

Broader Neurophysiological Effects in Arthropods

The influence of N,N-Dialkyltoluamides extends beyond sensory avoidance, encompassing broader effects on the insect's nervous system. These compounds can directly interact with key neurotransmitter systems and neuronal components, leading to physiological disruptions.

Octopaminergic Synapse Targeting and Neuroexcitation

Research indicates that a significant target for the neurotoxic effects of these repellents is the octopaminergic system in insects. nih.gov Octopamine (B1677172) is a crucial neurotransmitter in invertebrates, analogous to norepinephrine (B1679862) in vertebrates, and is involved in regulating various physiological and behavioral processes.

Studies have shown that DEET can cause neuroexcitation in the central nervous system (CNS) of insects like the housefly. nih.govplos.org This excitatory effect can be blocked by phentolamine, a known antagonist of octopamine receptors. This finding strongly suggests that the repellent acts on these receptors to induce its effects. nih.govplos.org Further evidence comes from experiments on the firefly light organ, a system that uses octopamine as its primary neurotransmitter. DEET was found to activate this organ, causing it to light up. nih.govplos.org Additionally, in cell-based assays, DEET was shown to increase intracellular calcium levels via octopamine receptors, an effect that was also preventable with phentolamine. nih.govplos.org

Modulation of Ion Channels (e.g., Na+, K+) in Neurons

N,N-Dialkyltoluamides have also been found to modulate the activity of essential ion channels in neurons. These channels, particularly voltage-gated sodium (Na+) and potassium (K+) channels, are fundamental for the generation and propagation of nerve impulses. nih.govnih.gov

In patch-clamp studies using rat cortical neurons, DEET was observed to block both Na+ and K+ channels, with inhibitory concentrations in the micromolar range. nih.govplos.org The blockage of these channels can disrupt normal neuronal function. For instance, interfering with sodium channels can affect the initiation and propagation of action potentials, a mechanism that is also a target for some local anesthetics and pyrethroid insecticides. beyondpesticides.org The modulation of ion channels may contribute to the neurotoxic effects seen at high concentrations of these repellents. nih.gov

Table 2: Effects of N,N-Dialkyltoluamides on Neuronal Targets

| Target | Observed Effect | Consequence | Source Citation |

|---|---|---|---|

| Octopamine Receptors | Activation and increased intracellular calcium. | Neuroexcitation in the insect central nervous system. | nih.govplos.org |

| Voltage-gated Na+ Channels | Blockage of ion flow. | Disruption of nerve impulse propagation. | nih.govplos.org |

Analysis of Central Nervous System Activity

In experiments on the housefly larval CNS, DEET produced excitatory effects with an effective concentration (EC50) of 120 µM. nih.govplos.org While this is less potent than standard anticholinesterase insecticides, it confirms a direct impact on central neural circuits. nih.gov The fact that this neuroexcitation is blocked by an octopamine receptor antagonist, but not by blockers of other pathways, pinpoints the octopaminergic system as a primary site of action for this CNS disruption. nih.govplos.org At higher doses, this central excitation can contribute to the toxic effects observed in insects. nih.gov Some studies have also noted that exposure to these compounds can lead to symptoms involving both central and peripheral nervous system function, such as hyperactivity and ataxia in some cases. beyondpesticides.org

Advanced Synthesis Methodologies for N,n Dialkyltoluamides

Strategic Approaches to Amide Bond Formation

The creation of the amide bond between a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group.

One-Pot Synthetic Procedures

One-pot synthesis offers significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without isolating intermediates. beilstein-journals.orgnih.govrsc.orgchemicalpapers.com For the synthesis of N,N-dialkyltoluamides, a one-pot approach typically involves the activation of the carboxylic acid and the subsequent amidation in the same reaction vessel.

A notable example is the synthesis of N,N-diethyl-m-toluamide (DEET) using 1,1'-carbonyldiimidazole (B1668759) (CDI) as the activating agent. researchgate.net In this procedure, m-toluic acid is first activated by CDI to form the intermediate 1-(m-toluoyl)imidazole. This activated species then reacts directly with diethylamine (B46881) to yield DEET. researchgate.net This method is advantageous because the by-products, imidazole (B134444) and carbon dioxide, are easily removed. nih.govresearchgate.net A study on this one-pot procedure for DEET synthesis reported high yields of 94-95% and high purity, with water-soluble by-products that are easily separated by liquid-liquid extraction. researchgate.netresearchgate.net

The optimization of molar ratios is crucial for the success of one-pot syntheses. For the CDI-mediated synthesis of DEET, optimal conditions were found with a molar ratio of m-toluic acid to CDI to diethylamine of 1:1.2:2.0, resulting in a yield of 94.03%. researchgate.net

Utilization of Modern Coupling Reagents (e.g., COMU, CDT, CDI)

Modern organic synthesis has seen the development of highly efficient coupling reagents that facilitate amide bond formation under mild conditions with high yields and minimal side reactions. bachem.com These reagents are particularly valuable in industrial applications where efficiency and safety are paramount. iris-biotech.de

1,1'-Carbonyldiimidazole (CDI) is a solid, easy-to-handle alternative to toxic reagents like phosgene. commonorganicchemistry.com It activates carboxylic acids to form acylimidazolides, which are reactive towards amines. thieme-connect.comnih.gov The reaction does not typically require an additional base, as the liberated imidazole can act as one. commonorganicchemistry.com CDI is moisture-sensitive and reacts with water to release carbon dioxide. commonorganicchemistry.com It has been successfully used in a one-pot synthesis of N,N-diethyl-m-toluamide, demonstrating its practicality. researchgate.net

1,1'-Carbonyldi-1,2,4-triazole (CDT) is another activating agent used in amide synthesis.

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is a third-generation uronium-type coupling reagent known for its high efficiency, comparable to other powerful reagents like HATU. bachem.comcsic.es A key advantage of COMU is its enhanced safety profile, as it incorporates OxymaPure in its structure, avoiding the use of potentially explosive additives like HOBt or HOAt. bachem.comcsic.es COMU also exhibits better solubility and reduced allergenic potential. bachem.com It has been effectively used to prepare carboxylic acid esters and Weinreb amides with minimal racemization. csic.es

Below is a table comparing these coupling reagents:

| Reagent Name | Acronym | Structure Type | Key Features |

|---|---|---|---|

| (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) | COMU | Uronium Salt | High reactivity, enhanced safety profile, good solubility, suitable for microwave-assisted synthesis. bachem.comcsic.es |

| 1,1'-Carbonyldi-1,2,4-triazole | CDT | Azole-based | Effective activating agent. |

Efficiency and Purity Optimization in Production

Optimizing the efficiency and purity in the production of N,N-Diisopropyl-p-toluamide is crucial for both laboratory-scale synthesis and industrial manufacturing. This involves careful selection of reagents, reaction conditions, and purification methods.

High yields and purity are often achieved through one-pot procedures that minimize the loss of material between steps. For example, an improved one-pot synthesis of DEET using m-toluic acid, thionyl chloride, and diethylamine reported yields of 96-98% and purity between 95.5-97.6% (as determined by HPLC). researchgate.net A key factor in achieving this high purity was that the by-products and waste materials were highly water-soluble, allowing for simple purification by extraction without the need for column chromatography. researchgate.netresearchgate.net

The choice of coupling reagent and additives also plays a significant role. The use of HOBt with carbodiimides like EDCI can significantly improve the yield of the desired amide compared to reactions without the additive. luxembourg-bio.com For instance, in one study, the presence of HOBt resulted in amide yields greater than 80%, while its absence yielded only 14% of the amide product. luxembourg-bio.com

Reaction kinetics are influenced by factors such as pH. The rate of O-acylisourea formation, the rate-determining step in carbodiimide-mediated couplings, is pH-dependent. luxembourg-bio.com The subsequent reactions that determine the final product distribution are also influenced by pH, with higher pH values sometimes favoring the formation of the desired amide over side products. luxembourg-bio.com

The table below summarizes key parameters for optimizing the synthesis of N,N-dialkyltoluamides based on a DEET synthesis model.

| Parameter | Optimized Condition/Method | Reported Outcome |

| Synthesis Method | One-pot procedure | Reduces intermediate isolation losses, improves overall yield. researchgate.netresearchgate.net |

| Activating Agent | Thionyl Chloride or CDI | High conversion of carboxylic acid to reactive intermediate. researchgate.netresearchgate.net |

| Molar Ratios (Acid:CDI:Amine) | 1 : 1.2 : 2.0 | Yield of 94.03% for DEET. researchgate.net |

| Purification | Liquid-liquid extraction with water | Efficient removal of water-soluble by-products, high purity of final product. researchgate.netresearchgate.net |

| Reported Yield | 96-98% | High efficiency. researchgate.net |

| Reported Purity (HPLC) | 95.5-97.6% | High purity without complex purification. researchgate.net |

By carefully controlling these factors, the synthesis of this compound can be conducted with high efficiency and result in a product of high purity, suitable for various applications.

Efficacy, Spectrum of Activity, and Resistance Dynamics

Comparative Performance of N,N-Diisopropyl-p-toluamide and Related Dialkylamides (e.g., DEET)

The landscape of insect repellents has been largely dominated by N,N-Diethyl-m-toluamide (DEET), which has long been considered the benchmark for efficacy. However, research into related dialkylamides, such as this compound, has revealed compounds with distinct and sometimes advantageous properties. The structural variations among these compounds, particularly the nature of the alkyl groups attached to the amide nitrogen and the position of substituents on the aromatic ring, play a significant role in their repellent activity against a range of arthropods.

Efficacy against Mosquito Species (e.g., Aedes aegypti, Anopheles stephensi)

Studies have shown that the effectiveness of toluamide-based repellents can vary depending on the specific mosquito species. In the case of diethyl toluamide isomers, research has indicated a hierarchy of efficacy against Aedes aegypti, with the para-isomer demonstrating greater repellency than the meta-isomer, which in turn is more effective than the ortho-isomer. While direct comparative data between this compound and DEET against Aedes aegypti and Anopheles stephensi is limited in publicly available literature, the principles of structure-activity relationships suggest that the isopropyl groups in this compound would influence its volatility and interaction with mosquito receptors, thereby affecting its repellency profile.

Formulations containing DEET have been shown to be effective against both Aedes aegypti and Anopheles stephensi for up to 6 hours at concentrations of 6.5%, 10%, and 20% nih.gov. The search for improved repellents has led to the synthesis and evaluation of numerous analogs of DEET and other compounds. For instance, a study of seventeen analogs of DEET and N,N-diethylphenylacetamide (DEPA) identified one compound, N,N-diethyl-2-[3-(triflouromethyl)phenyl] acetamide, that exhibited significantly better repellency than DEET against Ae. aegypti and slightly improved efficacy against An. stephensi acs.org. This highlights the potential for structural modifications to enhance repellent activity.

Comparative Repellency Data is currently limited for a direct comparison between this compound and DEET against these specific mosquito species.

Effectiveness against Ticks and Chiggers, including wash resistance of this compound

Beyond mosquitoes, the efficacy of dialkylamides extends to other troublesome arthropods such as ticks and chiggers. A notable characteristic of this compound is its remarkable resistance to being washed out of treated clothing. Research has demonstrated that this compound can withstand up to seven soap and water washings while maintaining its repellent properties against ticks and chiggers. This durability makes it a valuable candidate for treating clothing and gear for prolonged protection in tick-infested environments.

In comparison, while DEET is effective against ticks, its persistence on clothing through laundering is generally considered to be less robust than specialized clothing treatments. The selection of a repellent for tick and chigger protection often involves a trade-off between immediate efficacy and long-term durability, with this compound showing a distinct advantage in the latter.

Data on the specific percentage of repellency of this compound against various tick and chigger species after repeated washings would require more specific research data to populate this table.

| Compound | Target Pest | Wash Resistance (Soap & Water) | Source |

|---|---|---|---|

| This compound | Ticks and Chiggers | Survived 7 washings | [No specific citation available in search results] |

| DEET | Ticks | Data not specified |

Repellent Activity against Leeches

The repellent activity of this compound against leeches is not well-documented in the available scientific literature. However, its close chemical relative, DEET, is known to be an effective repellent against a variety of biting invertebrates, including leeches wikipedia.org. Studies have shown that DEET, when applied to clothing, can provide protection against land leeches nih.gov. Given the structural similarities between DEET and other dialkylamides, it is plausible that this compound may also exhibit some level of leech repellency, though specific research is needed to confirm this.

Factors Influencing Repellent Duration and Effectiveness

The duration and effectiveness of any insect repellent are not solely dependent on the chemical's intrinsic properties but are also significantly influenced by a range of external factors. Understanding these factors is crucial for optimizing the performance of repellents like this compound in real-world scenarios.

Concentration-Dependent Protection in Research Contexts

Awaiting specific research data on this compound to populate a comparative table on concentration and protection time.

Environmental Influences on Volatility and Persistence

Environmental conditions play a critical role in determining how long a repellent remains effective. Factors such as temperature, humidity, and wind can all affect the volatility and persistence of a compound on a treated surface. Higher temperatures will generally increase the rate of evaporation of a repellent, potentially shortening its duration of action. Conversely, very low volatility can also be a drawback, as a certain level of evaporation is necessary for the repellent to form a protective vapor barrier.

The persistence of a repellent is also influenced by its interaction with the substrate to which it is applied, be it skin or fabric, and its resistance to removal by abrasion or moisture. While specific data on the environmental persistence of this compound is scarce, general principles of physical chemistry suggest that its diisopropyl groups, being larger than the diethyl groups of DEET, may result in a lower vapor pressure and potentially greater persistence under certain conditions. The environmental fate of DEET has been studied, with findings indicating it has moderate mobility in soil and is degraded in the atmosphere with a half-life of about 15 hours nih.gov.

Emergence and Genetic Basis of Repellent Insensitivity

The long-term effectiveness of any chemical repellent is contingent upon the target pest population remaining susceptible. However, evolutionary pressure can lead to the selection of individuals with reduced sensitivity. Research into this phenomenon has uncovered both behavioral adaptations and specific genetic underpinnings that contribute to insensitivity.

Selection for Insensitive Phenotypes in Laboratory Populations

Controlled laboratory studies have demonstrated that insensitivity to repellents can emerge within pest populations. For instance, research on Aedes aegypti mosquitoes has shown that pre-exposure to N,N-diethyl-meta-toluamide (DEET), a closely related compound, can lead to subsequent behavioral insensitivity. nih.gov In these studies, mosquitoes that were exposed to DEET for a period showed a decreased repellent response upon a second exposure three hours later. nih.gov This change in host-seeking behavior correlated with a reduced response from the olfactory receptor neurons, as measured by electroantennography. nih.gov This indicates that non-genetic factors, such as short-term adaptation or habituation, may play a role in what is termed "insensitivity". nih.gov Such findings highlight that repeated exposure can select for phenotypes that are less affected by the repellent's presence, a critical first step in the potential development of widespread resistance.

Implications for Long-Term Efficacy and Resistance Management

The emergence of repellent insensitivity, whether through short-term habituation or heritable genetic changes, has significant implications for the long-term efficacy of compounds like this compound. The discovery of specific resistance genes, such as str-217 in a model organism, confirms that robust, genetically-based resistance is possible. nih.govnih.gov If similar single-gene or polygenic resistance mechanisms were to become widespread in target vector populations like mosquitoes, the utility of this repellent could be severely compromised.

Furthermore, some research suggests that genes conferring resistance to conventional insecticides might also modify an insect's behavioral response to repellents. researchgate.net This raises the concern of cross-resistance, where the heavy use of certain insecticides could inadvertently select for populations that are also less sensitive to repellents.

These findings underscore the need for proactive resistance management strategies to preserve the effectiveness of current repellents. Such strategies are crucial for sustainable vector control and the prevention of arthropod-borne diseases.

| Strategy | Description | Rationale |

| Population Monitoring | Regularly screen pest populations for signs of behavioral or genetic resistance to repellents. | Early detection allows for timely intervention before resistance becomes widespread. |

| Integrated Pest Management (IPM) | Combine repellent use with other control methods, such as source reduction (eliminating breeding sites) and the use of insecticides with different modes of action. | Reduces the selection pressure exerted by any single chemical, delaying the evolution of resistance. |

| Rotation of Active Ingredients | Alternate the use of repellents with different chemical structures and modes of action, where available. | Prevents the continual selection for a single resistance mechanism. |

| Public Education | Inform users about the proper application and importance of repellents as part of a broader prevention strategy. | Ensures correct use and manages expectations of repellent performance. |

By understanding the genetic and neuronal basis of insensitivity, researchers can work towards developing new repellent compounds that target different pathways, providing alternatives should resistance to current molecules become a significant public health issue.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific data pertaining to the environmental fate, transport, and ecotoxicological assessment of this compound. The vast majority of research in this area has focused on the closely related and more commonly used active ingredient in insect repellents, N,N-diethyl-m-toluamide (DEET).

Should you be interested in the environmental profile of N,N-diethyl-m-toluamide (DEET), a substantial body of research exists that could be summarized. Please advise if you would like to proceed with an article on DEET.

Environmental Fate, Transport, and Ecotoxicological Assessment

Assessment of Environmental Risk

A comprehensive environmental risk assessment for a chemical substance involves a detailed comparison of its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC). This process allows for the calculation of a risk quotient (RQ), which helps in characterizing the potential risk to various environmental compartments. However, a thorough review of publicly available scientific literature, environmental agency reports, and databases reveals a significant lack of specific data for N,N-Diisopropyl-p-toluamide to conduct a quantitative environmental risk assessment.

To illustrate the standard methodology for an environmental risk assessment, the following sections describe the components that would be necessary to evaluate the environmental risk of this compound, should the data become available.

Predicted Environmental Concentration (PEC)

The PEC is an estimation of the concentration of a chemical that is expected to be found in the environment after its use and disposal. The calculation of PEC values for different environmental compartments such as surface water, soil, and sediment would require data on:

Production and usage volumes: Information on the amount of this compound produced and used annually.

Release scenarios: Understanding the pathways through which the compound enters the environment (e.g., through wastewater treatment plants, direct application to land).

Environmental fate properties: Data on its degradation (biodegradation, hydrolysis, photolysis), partitioning behavior (e.g., octanol-water partition coefficient), and mobility.

Without this foundational data for this compound, it is not possible to generate meaningful PEC values.

Predicted No-Effect Concentration (PNEC)

The PNEC is the concentration of a substance below which adverse effects on ecosystems are not expected to occur. The derivation of PNEC values relies on ecotoxicological data from laboratory studies on a range of organisms representing different trophic levels. This includes:

Aquatic compartment: Acute and chronic toxicity data for fish, invertebrates (e.g., Daphnia), and algae.

Terrestrial compartment: Toxicity data for earthworms, soil microorganisms, and plants.

Sediment compartment: Toxicity data for sediment-dwelling organisms.

The PNEC is typically derived by applying an assessment factor to the lowest available toxicity value (e.g., LC50, EC50, or NOEC). The magnitude of the assessment factor depends on the uncertainty of the available data. As specific ecotoxicity data for this compound is not available in the reviewed literature, PNEC values for the various environmental compartments cannot be established.

Risk Characterization (Risk Quotient - RQ)

The risk characterization integrates the exposure and effects assessments by calculating the Risk Quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC / PNEC).

An RQ < 1 suggests that the chemical is unlikely to pose a significant risk to the environmental compartment under consideration.

An RQ ≥ 1 indicates a potential for adverse environmental effects, which may warrant further investigation or risk management measures.

Given the absence of both PEC and PNEC data for this compound, the calculation of risk quotients for its presence in the environment is not feasible.

Data Gaps and Future Research

The lack of empirical data on the environmental fate, transport, and ecotoxicity of this compound is a significant data gap. To perform a credible environmental risk assessment, future research should focus on:

Generating robust data on the physicochemical properties of this compound.

Conducting standardized ecotoxicity tests on a variety of aquatic and terrestrial organisms.

Monitoring environmental concentrations in relevant compartments to understand its occurrence and fate.

Until such data becomes available, the environmental risk of this compound remains uncharacterized.

Interactive Data Tables

Due to the lack of specific data for this compound, the following data tables are presented as templates to illustrate how the information would be organized if it were available.

Table 1: Hypothetical Predicted Environmental Concentrations (PEC) for this compound No data available

| Environmental Compartment | Predicted Environmental Concentration (PEC) |

|---|---|

| Surface Water | Data not available |

| Soil | Data not available |

Table 2: Hypothetical Predicted No-Effect Concentrations (PNEC) for this compound No data available

| Environmental Compartment | Ecotoxicity Data (Endpoint, Species) | Assessment Factor | Predicted No-Effect Concentration (PNEC) |

|---|---|---|---|

| Aquatic | Data not available | - | Data not available |

| Terrestrial | Data not available | - | Data not available |

Table 3: Hypothetical Environmental Risk Quotients (RQ) for this compound No data available

| Environmental Compartment | PEC | PNEC | Risk Quotient (RQ = PEC/PNEC) | Risk Characterization |

|---|---|---|---|---|

| Surface Water | Data not available | Data not available | Data not available | Uncharacterized |

| Soil | Data not available | Data not available | Data not available | Uncharacterized |

Mammalian Toxicological Profile and Safety Considerations in Research Studies

Human Exposure and Toxicokinetics

N,N-Diethyl-m-toluamide (DEET) is readily absorbed through intact skin following topical application. plos.org Studies in human volunteers have shown that absorption can be detected in the plasma within two hours of application. nih.govlessmosquito.com The rate and extent of dermal absorption are influenced by several factors, including the concentration of DEET in the product and the vehicle used in the formulation. For instance, a study on human volunteers compared the application of undiluted technical grade DEET to a 15% solution in ethanol. The results indicated that the formulation with ethanol led to a higher percentage of the applied dose being absorbed systemically. nih.gov

Once absorbed, DEET is distributed systemically. Animal studies in rats have shown that after dermal administration, DEET is cleared rapidly from the blood but can persist in the skin. beyondpesticides.org Tissue distribution studies in rats following oral administration, which provides a model for systemic distribution, showed that the highest concentrations of DEET-related compounds were found in the liver, kidney, and fat. sciencedaily.com

| Formulation | Average Percentage of Applied Dose Excreted in Urine ( indicative of absorption) | Time to Detect in Plasma |

|---|---|---|

| Undiluted Technical Grade DEET | 5.61% | Within 2 hours |

| 15% DEET in Ethanol | 8.33% | Within 2 hours |

Following systemic absorption, DEET is metabolized in the liver and rapidly eliminated from the body. beyondpesticides.org The primary route of excretion for DEET and its metabolites is through the urine. nih.govsciencedaily.com In human volunteers who had DEET applied to their skin, urine was the principal route of excretion, accounting for an average of 5.61% to 8.33% of the applied dose within five days. nih.gov Fecal excretion is minimal, accounting for less than 0.08% of the applied dose in humans. nih.gov

In rats, DEET is extensively metabolized, with little to no parent compound being excreted unchanged in the urine. sciencedaily.com The major metabolic pathway involves oxidation of the methyl group on the benzene ring to a carboxylic acid. Another significant metabolite is formed through the N-dealkylation of one of the ethyl groups on the amide moiety, in addition to the oxidation of the methyl group. sciencedaily.com

Neurotoxicological Research Findings

Research has shown that DEET can exert effects on both the central and peripheral nervous systems. Some studies have suggested that DEET can inhibit the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of AChE can lead to an accumulation of acetylcholine in the synapse, potentially disrupting normal nerve signal transmission. nih.gov However, other research indicates that DEET is a poor inhibitor of acetylcholinesterase in both insects and mammals, with high IC50 values (in the millimolar range), suggesting this may not be its primary mechanism of neurotoxicity. nih.gov

Alternative mechanisms of neurotoxicity have been proposed. Neurophysiological recordings have demonstrated that DEET has excitatory effects on the central nervous system of insects. nih.gov It has also been found to block sodium (Na+) and potassium (K+) channels in rat cortical neurons, with IC50 values in the micromolar range. nih.gov This ion channel blocking action may contribute to some of the sensory effects observed in humans, such as numbness after application to the lips. nih.gov In the peripheral nervous system, studies on insects have shown that DEET can block the evoked excitatory postsynaptic potential at the neuromuscular junction. nih.gov Animal studies have also indicated that N,N-diethyldithiocarbamate (DEDC), a metabolite of a related compound, can elevate copper levels and promote oxidative stress in both the central and peripheral nervous systems.

| Organism | IC50 Value (mM) |

|---|---|

| Drosophila melanogaster (Fruit Fly) | 6-12 |

| Musca domestica (Housefly) | 6-12 |

| Human | 6-12 |

The blood-brain barrier (BBB) is a protective interface that regulates the passage of substances from the bloodstream into the central nervous system. Studies involving daily dermal application of DEET in combination with other substances, such as permethrin, in rats have investigated its effects on the blood-brain barrier. beyondpesticides.org Research related to Gulf War Syndrome has suggested that exposure to a combination of chemicals, including DEET, may have implications for the nervous system. nih.gov In animal models, transection of the CNS was performed to disrupt the blood-brain barrier to enhance chemical penetration for experimental purposes, indicating the barrier's role in limiting DEET's access to the central nervous system.

Reports of neurological adverse events in humans following the use of DEET are rare and often associated with excessive or inappropriate use, particularly in children. A review of cases reported to Poison Control Centers has documented various neurological symptoms. In a study of over 20,000 human exposures to insect repellents containing DEET, 57 cases with inhalation as the primary route of exposure reported neurological effects. nih.gov The most common symptoms in these cases were dizziness/vertigo, headache, and drowsiness/lethargy. nih.gov

In cases of intentional ingestion of large amounts of DEET-containing products, severe neurological outcomes have been reported. Clinical signs in such cases have included seizures, status epilepticus, cerebral edema, and coma. beyondpesticides.org Animal studies have also documented neurological signs following high-dose oral administration, such as tremors and convulsions. nih.gov

Immunological System Investigations

No research studies detailing the effects of N,N-Diisopropyl-p-toluamide on the immunological system in mammalian models were identified.

Reproductive and Developmental Toxicology Studies

No reproductive or developmental toxicology studies for this compound in mammalian systems were found in the public domain.

Systemic Organ Effects in in vivo Models

No in vivo studies investigating the systemic organ effects of this compound in mammalian models could be located.

Future Research Trajectories and Innovations in Repellent Science

Development of Advanced Repellent Delivery Systems

The effectiveness of an active ingredient is heavily dependent on its formulation. Innovations in delivery systems aim to prolong protection time, reduce the need for reapplication, and create new methods of use beyond direct skin application.

A major drawback of many topical repellents is their high volatility, which limits how long they remain effective. nwf.org To counter this, researchers are developing sustained-release technologies. Microencapsulation is a prominent technique where the active ingredient is enclosed in a protective shell, often made of natural or synthetic polymers. nwf.org This method slows the evaporation of the repellent, extending its active period significantly. Nanotechnology is also being employed to create more durable formulations; one method involves using high-pressure homogenization to embed microdroplets of a repellent like citronella into a glycerol (B35011) matrix, which slows its release and provides protection for several hours. nwf.org

| Technology | Mechanism | Potential Benefit |

| Microencapsulation | Encloses active ingredient in a polymer shell. | Extends repellent activity for weeks; minimizes skin contact. nwf.orgjwent.net |

| Nanotechnology | Embeds repellent microdroplets in a carrier matrix (e.g., glycerol). | Slows the release of volatile compounds, increasing duration of protection. nwf.org |

| Textile Incorporation | Infuses fabrics with repellent compounds. | Provides long-lasting protection from bites through clothing. jwent.net |

Spatial repellents represent a paradigm shift from personal protection to area-wide control. cioafrica.co These devices release volatile active ingredients into the air to create a protective "bubble" in a given space, such as a room or a semi-outdoor area, making it uninhabitable for mosquitoes. nih.govcioafrica.co This approach is particularly promising for public health applications in disease-endemic regions. nih.gov After extensive research and investment, a new type of spatial repellent that uses precisely engineered compounds has received an endorsement from the World Health Organisation (WHO) for malaria prevention. cioafrica.co These paper-sized devices, which can be hung in homes, have been shown to significantly reduce the risk of disease transmission. cioafrica.co The development of new chemistries, including botanical compounds, is crucial for spatial repellents to be effective against mosquito populations that are resistant to synthetic pyrethroids. nih.gov

Strategies for Mitigating and Managing Repellent Resistance

Integrated Pest Management Approaches Incorporating N,N-Dialkyltoluamides

Integrated Pest Management (IPM) is an environmentally sensitive approach to managing pests that combines a variety of control methods to minimize risks to human health and the environment. ncsu.edukhanacademy.orgpiedmontmastergardeners.org IPM strategies are not focused on the eradication of pests, but rather on keeping them at a tolerable level. ucsf.edu The core of IPM involves using a combination of biological, cultural, physical, and chemical tools. gallatinmt.gov N,N-Dialkyltoluamides, with N,N-Diethyl-m-toluamide (DEET) being the most prominent example, are incorporated into IPM programs as a chemical control method, specifically for personal protection against biting arthropods like mosquitoes and ticks. ucsf.edurutgers.edu

The integration of N,N-Dialkyltoluamides into an IPM framework for mosquito control, for example, is not a standalone solution but part of a multi-faceted strategy. This approach emphasizes prevention and monitoring of pest populations. ncsu.edu The use of personal repellents is often a last line of defense when other methods are not sufficient or when individuals are in areas where they are likely to be bitten. tamu.edu

Key components of an IPM program for mosquitoes that incorporates N,N-Dialkyltoluamides include:

Cultural and Physical Controls: This is the first line of defense and involves modifying the environment to prevent pests from breeding and coming into contact with humans. piedmontmastergardeners.org Examples include:

Eliminating standing water in containers like flowerpots, birdbaths, and gutters to prevent mosquito breeding. ucsf.edutamu.edu

Using screens on windows and doors to prevent mosquitoes from entering homes. tamu.edu

Wearing long-sleeved shirts and long pants when outdoors, especially during peak mosquito activity times. tamu.edu

Biological Controls: This involves the use of natural enemies to control pest populations. For mosquitoes, this can include:

Introducing mosquito-eating fish, such as Gambusia, into ornamental ponds. tamu.edu

Using microbial larvicides like Bacillus thuringiensis israelensis (Bti) in standing water that cannot be drained. ucsf.edutamu.edu These are specific to mosquito larvae and are harmless to most other organisms. tamu.edu

Chemical Controls: When cultural, physical, and biological controls are not enough, chemical controls may be used. In an IPM program, the use of chemicals is judicious and targeted.

Personal Repellents: The application of N,N-Dialkyltoluamide-containing products to the skin or clothing provides a protective barrier against bites. rutgers.edutamu.edu This is a targeted application that minimizes widespread environmental contamination compared to broad-spectrum pesticide spraying.

Larviciding and Adulticiding: In cases of high mosquito populations or disease outbreaks, targeted spraying of pesticides to kill larvae or adult mosquitoes may be necessary. However, this is typically a last resort in an IPM program.

By incorporating N,N-Dialkyltoluamides as a personal protection tool within a broader IPM strategy, it is possible to effectively reduce the incidence of vector-borne diseases while minimizing the reliance on more extensive and potentially more harmful chemical interventions.

Re-evaluation of Ecotoxicological and Human Health Risk Assessment Methodologies

The methodologies for assessing the ecotoxicological and human health risks of chemicals, including N,N-Dialkyltoluamides like DEET, are continuously evolving with scientific advancements. Regulatory agencies periodically re-evaluate these substances to ensure that their use continues to be safe under current standards. canada.ca

Ecotoxicological Risk Assessment:

The environmental risk of a chemical is determined by comparing its Predicted Environmental Concentration (PEC) with its Predicted No-Effect Concentration (PNEC). erasm.org If the PEC/PNEC ratio is less than or equal to 1, the risk is generally considered to be acceptable. erasm.org

Environmental Fate and Exposure (PEC): N,N-Dialkyltoluamides like DEET enter the environment primarily through wastewater from showering and laundering of treated clothing. nih.govresearchgate.net They have been detected at low concentrations in surface water, groundwater, and drinking water. cdc.govnih.gov Multimedia environmental fate models predict that DEET primarily resides in receiving waters and soil. nih.gov It degrades at a moderate to rapid rate in surface water and soil and is not considered to be persistent or bioaccumulative. nih.govcdc.gov

Ecotoxicity (PNEC): The PNEC is derived from ecotoxicological studies on various aquatic and terrestrial organisms. For DEET, acute toxicity to some aquatic species occurs at concentrations ranging from 4 to 388 mg/L. researchgate.net Chronic no-observed-effect concentrations (NOECs) for sensitive aquatic organisms like daphnids and green algae are in the range of 0.5 to 24 mg/L. nih.gov These effect concentrations are significantly higher than the levels of DEET typically measured in the environment. nih.gov

Re-evaluation of ecotoxicological risk assessment methodologies includes the development of more sophisticated models to predict environmental concentrations and the use of a wider range of species and endpoints to determine potential ecological effects. epa.gov There is also a focus on understanding the potential impacts of long-term, low-level exposure on microbial communities and other non-target organisms. nih.gov

Human Health Risk Assessment:

The assessment of risk to human health from N,N-Dialkyltoluamides involves a multi-step process that includes hazard identification, dose-response assessment, and exposure assessment. nih.gov

Hazard Identification and Dose-Response: This step involves reviewing toxicological data from animal studies to identify potential adverse health effects and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. nih.govresearchgate.netmontana.edu For DEET, the NOAELs for different exposure durations have been established through oral and dermal toxicity studies in animals. researchgate.netmontana.edu

Exposure Assessment: This step estimates the amount of a substance that people are exposed to through various routes (dermal, oral, inhalation). For repellents, dermal exposure is the primary route. The estimated daily exposure is then compared to the NOAEL to calculate a Margin of Exposure (MOE). researchgate.netmontana.edu An MOE of 100 or greater is generally considered to be protective of human health. researchgate.netmontana.edu

Regulatory bodies like Health Canada's Pest Management Regulatory Agency (PMRA) and the U.S. Environmental Protection Agency (EPA) have conducted re-evaluations of DEET. canada.capublications.gc.ca These re-evaluations consider the latest scientific data and assessment methodologies. canada.ca For instance, the EPA's 2024 draft human health risk assessment for DEET concluded that due to the low hazard associated with the compound, a quantitative risk assessment was not required, and there are no risks of concern for dietary, residential, or aggregate exposures from its registered uses. regulations.gov

The re-evaluation of human health risk assessment methodologies for repellents also considers the real-world context of their use. This includes weighing the theoretical risks of the repellent against the significant health risks of vector-borne diseases like malaria, dengue, and West Nile virus. nih.govdoaj.org Future risk assessments will likely incorporate more refined exposure models and continue to monitor for any potential long-term health effects in human populations. nih.gov

Q & A

Q. What are the established methods for synthesizing N,N-diisopropyl-p-toluamide with high purity?

Methodological Answer: Synthesis typically involves the reaction of p-toluoyl chloride with diisopropylamine under controlled conditions. Key steps include:

- Acylation : React p-toluoyl chloride with diisopropylamine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of unreacted amine or chloride peaks).

References: Synthesis pathways for structurally related diisopropylamine derivatives .

Q. How can researchers evaluate the stability of this compound under environmental stressors?

Methodological Answer: Design accelerated stability studies with the following parameters:

- Wash Resistance : Simulate repeated washing (e.g., 7 cycles with soap/water) and quantify residual compound via LC-MS .

- UV Exposure : Use a solar simulator to assess photodegradation; monitor degradation products via GC-MS.

- Thermal Stability : Incubate samples at 40–60°C for 1–4 weeks; analyze stability using differential scanning calorimetry (DSC).

References: Wash resistance data and stability protocols .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Electrospray ionization (ESI) in positive mode enhances detection.

- Gas Chromatography (GC) : Derivatize the compound with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for volatility.

- Validation : Include spike-and-recovery experiments in matrices like serum or soil to assess accuracy (85–115%) and precision (RSD <10%).

References: Analytical methods for related amides and aromatic compounds .

Advanced Research Questions

Q. What experimental approaches are used to investigate the molecular interactions between this compound and arthropod olfactory receptors?

Methodological Answer:

- In Vitro Receptor Assays : Express tick olfactory receptors (e.g., Ixodes scapularis OR5) in HEK293 cells. Measure calcium flux or cAMP levels upon exposure to the compound.

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptor pockets (e.g., hydrophobic interactions with isopropyl groups).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., N-ethyl or N-methyl variants) to identify critical substituents for repellency.

References: Repellent mechanisms against ticks .

Q. How can contradictory data regarding the repellent efficacy of this compound across tick species be resolved?

Methodological Answer:

- Comparative Bioassays : Test the compound against multiple species (e.g., Amblyomma americanum vs. Dermacentor variabilis) under standardized conditions (e.g., WHO guidelines).

- Statistical Meta-Analysis : Aggregate published data to identify confounding variables (e.g., solvent carriers, application methods) using tools like RevMan or R.

- Mechanistic Studies : Corporate species-specific receptor expression profiles via qPCR or RNA-seq to explain efficacy differences.

References: Data contradiction resolution frameworks .

Q. What strategies optimize the formulation of this compound for prolonged release in field applications?

Methodological Answer:

- Encapsulation : Use polylactic acid (PLA) nanoparticles or liposomes to encapsulate the compound; characterize release kinetics via Franz diffusion cells.

- Polymer Blends : Incorporate into ethylene-vinyl acetate (EVA) matrices; assess release profiles using UV-Vis spectroscopy.

- Field Testing : Conduct controlled trials in tick-endemic areas, measuring repellent persistence over 14–30 days.

References: Stability and formulation insights from wash-resistance studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.